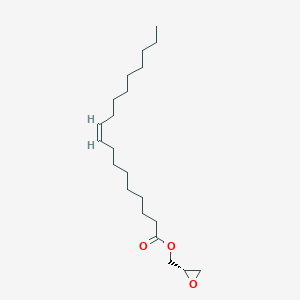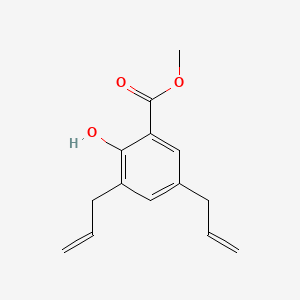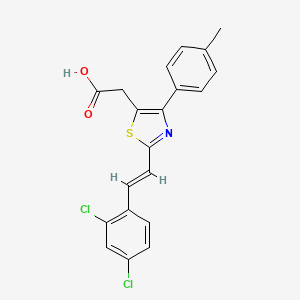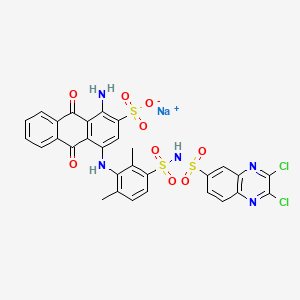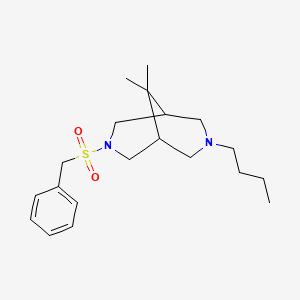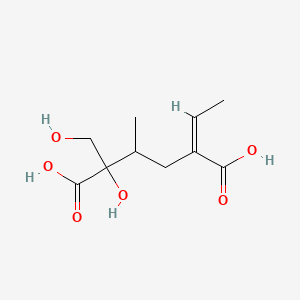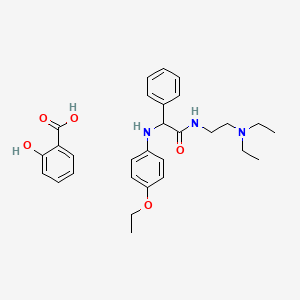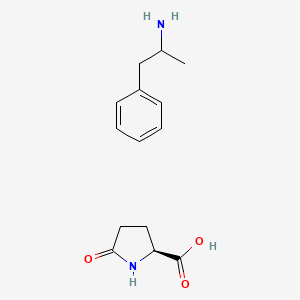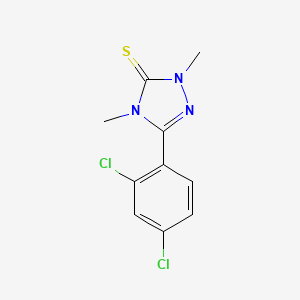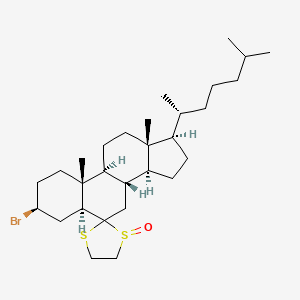
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is a synthetic steroid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 3-beta position and an ethylenedithio group at the 6,6 position on the cholestane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane typically involves multiple steps, starting from a suitable cholestane precursor. The introduction of the bromine atom at the 3-beta position can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. The ethylenedithio group can be introduced via a thiol-ene reaction, where ethylene dithiol is reacted with the appropriate cholestane derivative under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane can undergo various chemical reactions, including:
Oxidation: The ethylenedithio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Hydroxide ions, sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated cholestane derivatives.
Substitution: Alcohol derivatives.
Applications De Recherche Scientifique
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane has been explored for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. The bromine atom and ethylenedithio group can influence the compound’s binding affinity to receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-beta,6-beta-Diacetoxy-5-alpha-cholestan-5-ol: A cholestane derivative with acetoxy groups at the 3-beta and 6-beta positions.
6-beta-Bromo-5-alpha-cholestane-3-beta,7-beta-diol: A similar compound with bromine at the 6-beta position and hydroxyl groups at the 3-beta and 7-beta positions.
Uniqueness
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is unique due to the presence of both a bromine atom and an ethylenedithio group on the cholestane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
133352-56-4 |
|---|---|
Formule moléculaire |
C29H49BrOS2 |
Poids moléculaire |
557.7 g/mol |
Nom IUPAC |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |
InChI |
InChI=1S/C29H49BrOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |
Clé InChI |
ZOGRZZKWRDDQMB-LVFTYFEDSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Br)C)SCCS4=O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Br)C)SCCS4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



